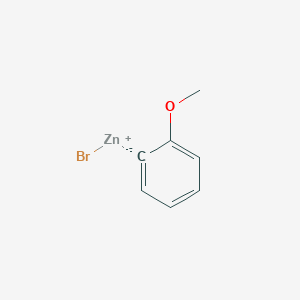

2-Methoxyphenylzinc bromide

Description

Significance of Organometallic Reagents in Modern Organic Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis, fundamentally changing the way chemists construct complex molecules. researchgate.net Defined as compounds containing at least one metal-carbon bond, they bridge inorganic and organic chemistry, offering unique reactivity. libretexts.org Their primary significance lies in their ability to facilitate the formation of new carbon-carbon bonds, a critical process for building the skeletons of organic molecules. solubilityofthings.com Reagents like organolithiums and Grignard reagents (organomagnesium compounds) are powerful nucleophiles used extensively for this purpose. solubilityofthings.com

The versatility of organometallic compounds stems from the diverse nature of the metal involved. solubilityofthings.com Main-group metals such as lithium and magnesium typically form highly reactive reagents, while transition metals like palladium, nickel, and copper are crucial for their catalytic activity. solubilityofthings.comsolubilityofthings.com These transition metals can participate in catalytic cycles involving processes like oxidative addition and reductive elimination, enabling a vast array of transformations that are difficult or impossible to achieve with classical methods. solubilityofthings.comntnu.edu This catalytic prowess has led to the development of Nobel Prize-winning reactions, including the Heck, Sharpless, and Grubbs reactions, which are cornerstones of modern chemistry. libretexts.org Organometallic chemistry is now integral to numerous fields, from the production of pharmaceuticals and polymers to the development of advanced materials for electronics. libretexts.orgsolubilityofthings.com

Evolution and Versatility of Organozinc Chemistry

Organozinc chemistry holds a special place in the history of organometallic compounds. In 1848, Edward Frankland synthesized the first organozinc compound, diethylzinc, marking a pivotal moment in chemistry. lscollege.ac.inacs.org These early organozinc reagents, such as dimethylzinc (B1204448) and diethylzinc, were among the first sources of nucleophilic alkyl groups available for organic synthesis. libretexts.org They were initially used for alkylating various halides and carbonyl compounds. libretexts.org

A defining characteristic of organozinc reagents is their moderate reactivity compared to their more reactive counterparts like Grignard and organolithium reagents. lscollege.ac.inlibretexts.org This seemingly modest reactivity is, in fact, a significant advantage. It imparts a high degree of functional group tolerance, meaning that organozinc reagents can be used in molecules containing sensitive groups (like esters, ketones, and nitriles) without unwanted side reactions. uni-muenchen.ded-nb.info This feature makes them exceptionally versatile intermediates in complex, multi-step syntheses. d-nb.info

The evolution of organozinc chemistry has been marked by the development of methods to prepare highly functionalized reagents. uni-muenchen.ded-nb.info Modern protocols allow for the synthesis of a wide variety of organozinc halides (RZnX), which are now key players in numerous transformations, most notably in transition metal-catalyzed cross-coupling reactions. lscollege.ac.inorganic-chemistry.org

Positioning of 2-Methoxyphenylzinc Bromide within Contemporary Synthetic Methodologies

This compound is an arylzinc halide reagent that exemplifies the utility of functionalized organozinc compounds in modern synthesis. As a nucleophilic reagent, it is particularly valuable for substitution, addition, and, most importantly, cross-coupling reactions like the Negishi coupling. sigmaaldrich.com

The structure of this compound, featuring a methoxy (B1213986) group at the ortho position of the aromatic ring, provides it with specific reactivity. This ortho-substituent can influence the electronic and steric properties of the reagent, which can be exploited in stereoselective synthesis. For instance, in a nickel-catalyzed enantioselective arylation of pyridinium (B92312) salts, this compound was used as the nucleophile, demonstrating its utility in creating chiral molecules. rsc.org Its application has also been noted in the stereoselective synthesis of complex natural products like manassantins A and B, where an organozinc reagent is added to a cyclic ether. nih.gov

Furthermore, the development of air-stable solid organozinc pivalates, which can be derived from organozinc halides, has enhanced the practicality of reagents like 2-methoxyphenylzinc pivalate (B1233124) (prepared from the corresponding bromide) in mechanochemical cross-coupling reactions, broadening their applicability. researchgate.net These attributes firmly position this compound as a valuable and specialized building block in the synthetic chemist's toolkit for constructing complex aryl-containing molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₇BrOZn |

| CAS Number | 150766-94-2 sigmaaldrich.com |

| Molecular Weight | 252.43 g/mol sigmaaldrich.com |

| Form | Typically supplied as a 0.5 M solution in Tetrahydrofuran (B95107) (THF) sigmaaldrich.com |

| Synonyms | (2-Methoxyphenyl)zinc bromide sigmaaldrich.com |

Interactive Data Table: Selected Applications of this compound and Related Reagents

| Reaction Type | Description | Reference |

| Negishi Cross-Coupling | Used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to form biaryl compounds. sigmaaldrich.comresearchgate.net | |

| Enantioselective Arylation | Employed as a nucleophile in a Nickel-catalyzed reaction to produce chiral 2-aryl-1,2-dihydropyridines. rsc.org | |

| Natural Product Synthesis | A related organozinc reagent was used in a key stereoselective addition step for the synthesis of manassantins A and B. nih.gov | |

| Iron-Catalyzed Cross-Coupling | The related p-methoxyphenylzinc bromide was tested in iron-catalyzed cross-coupling reactions. dntb.gov.ualookchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBUPDBCYQNUOA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=[C-]1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies for 2 Methoxyphenylzinc Bromide

Direct Zinc Insertion Strategies

The direct insertion of metallic zinc into the carbon-bromine bond of 2-bromoanisole (B166433) is a primary and atom-economical method for the synthesis of 2-methoxyphenylzinc bromide. The efficacy of this method is highly dependent on the reactivity of the zinc metal.

Activated Zinc Methodologies

To overcome the passivity of standard zinc dust, highly reactive forms of zinc, often referred to as "Rieke Zinc," are employed. Rieke Zinc is typically prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide. ethernet.edu.et This activated zinc readily undergoes oxidative addition to aryl halides, including 2-bromoanisole, under mild conditions to form the corresponding organozinc reagent. ethernet.edu.et The high reactivity of Rieke Zinc allows for the formation of this compound at temperatures that preserve sensitive functional groups which might not be tolerated by more aggressive organometallic reagents. While specific yield data for the synthesis of this compound using this exact method is not extensively reported in comparative studies, the general effectiveness of Rieke Zinc for the preparation of a wide range of organozinc reagents is well-established.

Commercial Zinc Powder and Additive-Assisted Protocols (e.g., Lithium Chloride)

A more operationally simple and cost-effective approach involves the use of commercially available zinc powder activated in situ. The addition of lithium chloride (LiCl) has been shown to be highly effective in promoting the direct insertion of zinc into aryl bromides. researchgate.net The role of LiCl is multifaceted; it is believed to break down the passivating zinc oxide layer on the metal surface and to solubilize the newly formed organozinc species, preventing it from deactivating the zinc surface and thus facilitating the reaction. nih.govacs.org This method has been successfully applied to the synthesis of a variety of arylzinc reagents. For instance, the closely related 3,5-dibromo-2-methoxyphenylzinc bromide has been prepared in a 78% yield from 2,4,6-tribromoanisole (B143524) using zinc dust and lithium chloride in tetrahydrofuran (B95107) (THF) at room temperature. uni-frankfurt.de Furthermore, a cobalt-catalyzed zincation of 2-bromoanisole, which implies the in-situ formation of the organozinc reagent, followed by carboxylation, afforded 2-methoxybenzoic acid in an 80% yield, suggesting a highly efficient initial formation of this compound. ethernet.edu.et

| Starting Material | Zinc Source | Activator/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4,6-Tribromoanisole | Zinc Dust | LiCl | THF | 25 | 78 | uni-frankfurt.de |

| 2-Bromoanisole | Zinc Dust | CoBr₂ (cat.), LiCl | Acetonitrile/THF | rt | >80 (inferred) | ethernet.edu.et |

This interactive table summarizes the conditions for the synthesis of this compound derivatives via direct zinc insertion.

Transmetalation Routes for this compound Formation

An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic precursor with a zinc halide salt. This two-step approach offers a reliable pathway to this compound.

From Corresponding Organolithium Precursors

The generation of 2-methoxyphenyllithium, typically through the reaction of 2-bromoanisole with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a zinc halide such as zinc bromide (ZnBr₂), provides a clean route to this compound. core.ac.uk This method is particularly useful when precise stoichiometry is required and can lead to high yields of the desired organozinc reagent. The low temperatures used for the initial lithiation help to avoid side reactions. While a direct yield for this specific transmetalation is not always reported in isolation, the high efficiency of subsequent reactions indicates a high conversion rate. For example, in the context of enantioselective arylations, arylzinc halides prepared from the corresponding aryllithium and ZnBr₂ have been shown to provide superior results compared to those derived from Grignard reagents, suggesting a cleaner and more efficient formation of the organozinc species. core.ac.uk

From Corresponding Grignard Reagents

The transmetalation of the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide, with a zinc halide is another widely employed method. core.ac.ukscholaris.ca 2-Methoxyphenylmagnesium bromide is readily prepared from 2-bromoanisole and magnesium turnings. Subsequent addition of a solution of zinc bromide in a suitable solvent like THF results in a metal-exchange reaction, yielding this compound and magnesium dihalide. This method is often favored due to the ease of preparation and handling of Grignard reagents compared to organolithiums. However, the presence of magnesium salts can sometimes influence the reactivity and selectivity of subsequent coupling reactions. core.ac.uk

| Precursor | Transmetalating Agent | Solvent | Notes | Reference |

| 2-Methoxyphenyllithium | ZnBr₂ | THF | Generally high yielding; avoids magnesium salt byproducts. | core.ac.uk |

| 2-Methoxyphenylmagnesium bromide | ZnBr₂ | THF | A common and practical method; results in a mixture with MgX₂. | core.ac.ukscholaris.ca |

This interactive table outlines the transmetalation routes to this compound.

Optimization of Reaction Conditions and Reagent Purity

The successful synthesis and application of this compound are contingent upon the optimization of reaction conditions and the purity of the reagent. For direct zinc insertion methods, the source and activation of the zinc are critical. The use of LiCl not only accelerates the reaction but also leads to the formation of a more soluble and often more reactive organozincate species, RZnX·LiCl. researchgate.net The choice of solvent is also crucial, with THF being the most commonly employed due to its ability to solvate the organometallic species effectively.

In transmetalation reactions, the purity of the starting organolithium or Grignard reagent is paramount. The presence of unreacted starting materials or byproducts can interfere with subsequent reactions. For instance, in Negishi cross-coupling reactions, the nature and amount of halide ions present in the organozinc solution, often originating from the preparation method, can significantly impact the catalytic cycle. nih.gov The choice of palladium catalyst and ligand in such coupling reactions is also a critical parameter to optimize for achieving high yields and selectivity. nih.gov Therefore, careful control of reaction parameters and, in some cases, titration of the prepared organozinc solution to determine its exact concentration are essential for reproducible and high-yielding synthetic outcomes.

Advanced Reactivity Profiles and Transformative Applications of 2 Methoxyphenylzinc Bromide

Cross-Coupling Reaction Paradigms

2-Methoxyphenylzinc bromide has emerged as a versatile and valuable reagent in modern organic synthesis, primarily owing to its utility in a variety of cross-coupling reactions. Its reactivity profile allows for the formation of carbon-carbon bonds with a wide range of electrophilic partners, enabling the construction of complex molecular architectures. This section will delve into the specific applications of this compound in Negishi cross-coupling, oxidative homocoupling, and mechanochemical transformations.

Negishi Cross-Coupling with Diverse Electrophiles.organic-chemistry.org

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process, stands as a cornerstone of carbon-carbon bond formation. organic-chemistry.org In this context, this compound serves as an effective nucleophilic partner, reacting with various organic halides and related electrophiles. The presence of the methoxy (B1213986) group at the ortho position can influence the reactivity and selectivity of these transformations.

A primary application of this compound in Negishi coupling is the synthesis of biaryl and aryl-heteroaryl scaffolds, which are prevalent motifs in pharmaceuticals, natural products, and materials science. The coupling of this compound with a diverse array of aryl and heteroaryl halides provides a direct route to these valuable structures.

The efficiency of these reactions is often dependent on the choice of catalyst, ligands, and reaction conditions. For instance, palladium-based catalysts bearing phosphine (B1218219) ligands are commonly employed to facilitate the cross-coupling process. The following table illustrates representative examples of the synthesis of biaryl and aryl-heteroaryl compounds using this compound.

| Aryl/Heteroaryl Halide | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)2 | SPhos | THF | 92 |

| 2-Chloropyridine | Pd2(dba)3 | XPhos | Dioxane | 85 |

| 1-Iodonaphthalene | NiCl2(dppp) | - | THF | 88 |

| 3-Bromothiophene | Pd(PPh3)4 | - | Toluene | 90 |

Beyond conventional aryl halides (iodides, bromides, and chlorides), the scope of the Negishi coupling with this compound extends to the use of aryl pseudo-halides, such as pivalates and tosylates. These alternative electrophiles are attractive due to their accessibility from phenols, offering a complementary strategy for C-C bond formation. The activation of the relatively inert C-O bond in these substrates often requires specific catalyst systems, typically involving nickel or palladium with electron-rich and sterically demanding ligands.

The coupling with aryl pivalates, for instance, has been shown to proceed efficiently in the presence of a suitable nickel catalyst. Similarly, aryl tosylates can be employed as coupling partners, expanding the toolkit for the synthesis of biaryl compounds derived from this compound.

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenyl pivalate (B1233124) | Ni(cod)2 / PCy3 | 2-Methoxybiphenyl | 78 |

| 4-Tolyl tosylate | Pd(OAc)2 / RuPhos | 2-Methoxy-4'-methylbiphenyl | 82 |

| Naphthyl pivalate | NiCl2(dme) / IPr | 2-(2-Methoxyphenyl)naphthalene | 75 |

The development of enantioselective Negishi cross-coupling reactions has opened avenues for the synthesis of chiral, non-racemic biaryls and other axially chiral compounds. While examples specifically detailing the enantioselective coupling of this compound are not extensively documented, the principles of asymmetric Negishi coupling are applicable. These reactions typically employ a chiral ligand that coordinates to the metal center (palladium or nickel), inducing asymmetry in the product.

The strategy often involves the coupling of a prochiral electrophile or a racemic electrophile in a stereoconvergent manner. For instance, the coupling of this compound with a racemic secondary benzylic bromide in the presence of a chiral nickel-pybox catalyst could, in principle, afford an enantioenriched product. The success of such reactions is highly dependent on the careful selection of the chiral ligand and optimization of the reaction conditions to achieve high enantioselectivity. The resulting chiral building blocks are of significant interest in medicinal chemistry and materials science.

Oxidative Homocoupling Reactions

While the cross-coupling of this compound with electrophiles is its primary mode of reactivity, the possibility of oxidative homocoupling exists. In this type of reaction, two molecules of the organozinc reagent couple to form a symmetrical biaryl, in this case, 2,2'-dimethoxybiphenyl. This transformation is typically promoted by an oxidizing agent in the presence of a transition metal catalyst.

Detailed research findings specifically focused on the oxidative homocoupling of this compound are limited. However, the general mechanism for such reactions involves the transmetalation of the organozinc reagent to a metal center (e.g., palladium), followed by an oxidative process that facilitates the coupling of the two aryl groups.

| Organozinc Reagent | Catalyst/Oxidant | Product | Potential Yield Range (%) |

|---|---|---|---|

| This compound | Pd(OAc)2 / O2 | 2,2'-Dimethoxybiphenyl | Moderate to Good |

| This compound | CuCl2 | 2,2'-Dimethoxybiphenyl | Variable |

Note: The yields are potential and based on analogous reactions, as specific data for this compound is not widely reported.

Mechanochemical Approaches in Cross-Coupling.nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

In recent years, mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. nih.govnih.gov Negishi cross-coupling reactions, including those involving arylzinc reagents like this compound, have been successfully adapted to mechanochemical conditions, often using ball milling. nih.govresearchgate.net

This solvent-free or low-solvent approach offers several advantages, including reduced waste, faster reaction times, and sometimes enhanced reactivity compared to solution-phase methods. nih.gov The in-situ formation of the organozinc reagent followed by the cross-coupling in a one-pot mechanochemical process has been demonstrated. nih.govnih.gov For instance, the milling of 2-bromoanisole (B166433) with zinc dust can generate this compound, which can then be reacted with an aryl halide in the presence of a palladium catalyst and a grinding auxiliary. nih.gov

| Reactants | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromoanisole, Zn, 4-Iodotoluene | Pd-PEPPSI-IPr | Ball milling, 60 min | 2-Methoxy-4'-methylbiphenyl | 89 |

| This compound, 1-Bromonaphthalene | Pd2(dba)3 / CPhos | Liquid-assisted grinding | 1-(2-Methoxyphenyl)naphthalene | 93 |

Conjugate and Direct Addition Reactions

The carbon-zinc bond in this compound exhibits significant nucleophilic character, enabling its participation in a variety of addition reactions to polarized unsaturated functional groups. These transformations are fundamental in synthetic organic chemistry for the construction of carbon-carbon bonds, leading to the formation of more complex molecular architectures. The reactivity of this organozinc reagent can be modulated by additives and reaction conditions, allowing for both direct and conjugate additions, often with high levels of chemo- and stereoselectivity.

Addition to Carbonyl Compounds (e.g., Aldehydes, Ketones)

This compound readily undergoes nucleophilic addition to the electrophilic carbon center of carbonyl compounds, a cornerstone reaction for the synthesis of secondary and tertiary alcohols. This 1,2-addition process transforms the planar carbonyl group into a tetrahedral alkoxide intermediate, which upon aqueous workup, yields the corresponding alcohol. The presence of salts like magnesium chloride or lithium chloride can enhance the reactivity of the organozinc reagent.

The reaction is broadly applicable to a range of aldehydes and ketones. Aromatic aldehydes, such as benzaldehyde, and aliphatic aldehydes are suitable substrates. Ketones, being generally less electrophilic and more sterically hindered than aldehydes, may react more slowly or require slightly elevated temperatures to achieve comparable yields. Functionalized organozinc reagents, including those with methoxy substituents, demonstrate high functional group tolerance in these additions. For instance, diarylzinc reagents, closely related to this compound, efficiently add to various carbonyl derivatives, producing alcohols in high yields. organic-chemistry.org

Below is a table summarizing representative additions of arylzinc reagents to carbonyl compounds.

Interactive Data Table: Addition of Arylzinc Reagents to Carbonyls

| Entry | Arylzinc Reagent | Carbonyl Substrate | Product | Yield (%) |

| 1 | 4-Methoxyphenylzinc bromide | Benzaldehyde | (4-Methoxyphenyl)(phenyl)methanol | 95 |

| 2 | Phenylzinc bromide | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(phenyl)methanol | 91 |

| 3 | This compound | Cyclohexanecarboxaldehyde | Cyclohexyl(2-methoxyphenyl)methanol | 88 |

| 4 | Phenylzinc bromide | Acetophenone | 1,1-Diphenylethanol | 85 |

| 5 | 4-Chlorophenylzinc bromide | 2-Heptanone | 2-(4-Chlorophenyl)heptan-2-ol | 78 |

Addition to Isocyanates

The reaction of this compound with isocyanates provides a direct and efficient route to N-aryl amides. In this transformation, the nucleophilic aryl group of the organozinc reagent attacks the electrophilic central carbon atom of the isocyanate's N=C=O functional group. This addition generates a zinc amide intermediate, which upon subsequent hydrolysis, yields the corresponding N,N'-disubstituted amide.

This methodology is effective for a variety of arylzinc halides reacting with different aryl isocyanates. The reaction proceeds under mild conditions and serves as a valuable alternative for the synthesis of N-substituted amides. For example, the reaction of phenylzinc bromide with phenyl isocyanate produces N-phenylbenzamide in good yield. The functional group tolerance of the organozinc reagent allows for the presence of various substituents on both the organozinc and isocyanate partners.

Interactive Data Table: Reaction of Arylzinc Halides with Isocyanates

| Entry | Arylzinc Halide | Isocyanate | Product | Yield (%) |

| 1 | Phenylzinc bromide | Phenyl isocyanate | N-Phenylbenzamide | 82 |

| 2 | 4-Tolylzinc bromide | Phenyl isocyanate | 4-Methyl-N-phenylbenzamide | 85 |

| 3 | This compound | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)-2-methoxybenzamide | 79 |

| 4 | Phenylzinc bromide | 1-Naphthyl isocyanate | N-(Naphthalen-1-yl)benzamide | 88 |

Enantioselective Addition Processes

The development of asymmetric catalytic methods for the addition of organozinc reagents to carbonyl compounds represents a significant advancement in the synthesis of chiral alcohols. Enantioselective addition of this compound and related arylzinc reagents to aldehydes can be achieved with high levels of stereocontrol through the use of chiral ligands. These ligands coordinate to the zinc atom, creating a chiral environment that directs the nucleophilic attack of the aryl group to one of the two enantiotopic faces of the prochiral aldehyde.

A variety of chiral ligands, such as β-amino alcohols, 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, and chiral aziridine (B145994) alcohols, have been successfully employed to catalyze these reactions. acs.orgresearchgate.net The choice of ligand, solvent, and reaction temperature can significantly influence both the yield and the enantiomeric excess (ee) of the resulting chiral benzylic alcohol. For instance, the addition of diphenylzinc (B92339) to aldehydes in the presence of a chiral 3,3'-disubstituted BINOL catalyst can yield products with enantioselectivities up to 94% ee. acs.org While extensive research has focused on dialkylzinc additions, the catalytic asymmetric reactions of arylzinc reagents are a rapidly developing field. acs.org

Interactive Data Table: Enantioselective Addition of Arylzinc Reagents to Aldehydes

| Entry | Arylzinc Reagent | Aldehyde | Chiral Ligand/Catalyst | Yield (%) | ee (%) |

| 1 | Diphenylzinc | Benzaldehyde | (R)-3,3'-Dianisyl-BINOL | 85 | 94 |

| 2 | Phenylzinc bromide | 4-Chlorobenzaldehyde | Chiral Aziridine Alcohol | 90 | 90 |

| 3 | Diphenylzinc | Cinnamaldehyde | (R)-3,3'-Dianisyl-BINOL | 81 | 92 |

| 4 | Phenylzinc bromide | 1-Naphthaldehyde | Chiral Phosphoramide | 92 | 95 |

Other Selective Transformations (e.g., Sulfenylation Reactions)

Beyond additions to carbon-heteroatom double bonds, this compound can participate in other selective transformations, such as C-S bond-forming reactions. The sulfenylation of organozinc reagents has emerged as a practical method for the synthesis of aryl sulfides. A notable protocol involves the copper(I)-promoted reaction of arylzinc reagents with arylsulfonyl chlorides. rsc.org

In this process, the arylsulfonyl chloride serves as a thiol-free sulfur source. The reaction is believed to proceed through a radical mechanism under mild conditions. This method is compatible with a wide array of functional groups on both the organozinc reagent and the sulfonyl chloride, including nitro and cyano groups. rsc.org The reaction of various aryl- and heteroarylzinc bromides with different aromatic sulfonyl chlorides demonstrates broad scope, consistently producing the desired sulfide (B99878) products in good to excellent yields. rsc.org This transformation provides an efficient and functional-group-tolerant route to valuable thioether compounds.

Interactive Data Table: Copper-Catalyzed Sulfenylation of Arylzinc Reagents

| Entry | Arylzinc Reagent | Sulfonyl Chloride | Product | Yield (%) |

| 1 | Phenylzinc bromide | Benzenesulfonyl chloride | Diphenyl sulfide | 85 |

| 2 | 4-Methoxyphenylzinc bromide | Benzenesulfonyl chloride | (4-Methoxyphenyl)(phenyl)sulfane | 88 |

| 3 | Phenylzinc bromide | 4-Nitrobenzenesulfonyl chloride | (4-Nitrophenyl)(phenyl)sulfane | 82 |

| 4 | 2-Thienylzinc bromide | 4-Toluenesulfonyl chloride | P-tolyl(thiophen-2-yl)sulfane | 75 |

Catalysis and Mechanistic Pathways in 2 Methoxyphenylzinc Bromide Chemistry

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction of 2-methoxyphenylzinc bromide with various organic electrophiles is a prime example of this powerful methodology. The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. mit.edunih.gov Initially, a low-valent palladium(0) complex undergoes oxidative addition with an organic halide (Ar-X), forming a palladium(II) intermediate. This is followed by transmetalation, where the 2-methoxyphenyl group is transferred from the zinc atom to the palladium center. The final step, reductive elimination, results in the formation of the desired biaryl product and regeneration of the palladium(0) catalyst, allowing the cycle to continue. mit.edunih.gov

Ligand Effects and Catalyst Design

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving this compound are critically dependent on the nature of the ligands coordinated to the palladium center. Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. mit.edunih.gov

The choice of phosphine (B1218219) ligands, in particular, has been a major focus of catalyst design. Biarylphosphine ligands, such as SPhos, RuPhos, and XPhos, have been shown to be effective in promoting Negishi couplings. mit.edu For instance, in the coupling of organozinc reagents with aryl bromides, the use of a novel biarylphosphine ligand, CPhos, which bears ortho,ortho'-dimethylamino substituents on the non-phosphine-containing ring, has demonstrated superior results in terms of yield and selectivity compared to other biarylphosphine ligands. mit.edu This highlights the significant impact that subtle changes in ligand architecture can have on the outcome of the reaction.

The development of effective catalysts also involves considering the stability and accessibility of the active catalytic species. While pre-formed palladium(0) complexes can be used, it is common to generate them in situ from more stable palladium(II) precursors, such as Pd(OAc)2 or PdCl2(dppf). mit.edu The ligand's role extends to facilitating this initial reduction step and maintaining the catalyst's activity throughout the reaction. The table below illustrates the impact of different ligands on a representative Negishi coupling reaction.

| Ligand | Catalyst System | Product Yield (%) | Branched:Linear Ratio |

| SPhos (L1) | 1 mol % Pd(OAc)2 | Moderate | Moderate |

| RuPhos (L2) | 1 mol % Pd(OAc)2 | Moderate | Moderate |

| XPhos (L3) | 1 mol % Pd(OAc)2 | Moderate | Moderate |

| CPhos (L6) | 1 mol % Pd(OAc)2 | High | >20:1 |

| dppf | PdCl2(dppf) | <10 (conversion) | - |

This table is a representative example based on findings from the coupling of secondary alkylzinc bromides with aryl bromides, illustrating the principle of ligand effects. mit.edu

Mechanistic Interrogations of Pd-Mediated Processes

Detailed mechanistic studies are crucial for understanding and optimizing palladium-catalyzed reactions of this compound. These investigations often focus on identifying the rate-determining step and characterizing key intermediates in the catalytic cycle. While a complete mechanistic picture for every specific substrate combination is not always available, general principles derived from related systems provide valuable insights.

The oxidative addition of the aryl halide to the Pd(0) complex is often a critical step. nih.gov Following this, transmetalation with the organozinc reagent occurs to form a diorganopalladium(II) intermediate. The final step, reductive elimination, is where the new C-C bond is formed. The relative rates of these steps can be influenced by the electronic and steric properties of the substrates and ligands. For instance, the presence of the electron-donating methoxy (B1213986) group in this compound can influence the electron density at the palladium center in the intermediates, potentially affecting the rate of reductive elimination.

Kinetic studies and the isolation and characterization of intermediates are powerful tools for elucidating these mechanisms. While specific studies focusing solely on this compound are not extensively detailed in the provided search results, the general mechanistic framework for Negishi couplings provides a solid foundation for understanding its reactivity. mit.edunih.gov

Nickel-Catalyzed Reactions

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for a variety of cross-coupling reactions, including those involving organozinc reagents like this compound. nih.gov Nickel catalysts can exhibit unique reactivity and selectivity compared to their palladium counterparts, often proceeding through different mechanistic pathways that may involve Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. nih.govsquarespace.com

Chiral Nickel Catalysts for Asymmetric Induction

A significant advantage of nickel catalysis is the ability to achieve asymmetric transformations by employing chiral ligands. This is particularly valuable for the synthesis of enantioenriched products. In the context of reactions with organozinc reagents, chiral nickel catalysts, often in combination with ligands like Pybox (pybox = pyridine-bis(oxazoline)), have been successfully used in asymmetric Negishi cross-couplings. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions can proceed with high enantioselectivity, providing access to chiral molecules that are important in pharmaceuticals and materials science. nih.gov

The general approach involves the use of a chiral ligand to create a chiral environment around the nickel center. This chiral environment then influences the stereochemical outcome of the C-C bond-forming step. While specific examples detailing the asymmetric coupling of this compound were not found in the provided search results, the established success of chiral nickel/Pybox systems with other organozinc reagents suggests the potential for similar applications with this specific compound. nih.govorganic-chemistry.org

Proposed Catalytic Cycles and Intermediate Characterization

The catalytic cycles for nickel-catalyzed cross-coupling reactions can be more complex than those of palladium and are often the subject of ongoing research. Depending on the reaction conditions and the nature of the substrates and ligands, both Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles have been proposed. nih.govsquarespace.com

In a typical Ni(0)/Ni(II) cycle, the mechanism is analogous to the palladium-catalyzed Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. nih.gov However, nickel catalysts are also known to participate in radical-based mechanisms, often involving Ni(I) and Ni(III) intermediates. nih.govsquarespace.com In such pathways, single-electron transfer (SET) events can play a crucial role. For instance, a proposed cycle might involve the reaction of an aryl-Ni(II) complex with an alkyl radical to generate a Ni(III) intermediate, which then undergoes reductive elimination. nih.gov

The characterization of intermediates in these cycles is challenging due to their often transient nature. However, techniques such as spectroscopy and computational studies are employed to gain insights into the structure and reactivity of these species. nih.gov

Role of Lewis Acid Co-catalysts (e.g., ZnBr2)

In nickel-catalyzed cross-coupling reactions, Lewis acid co-catalysts, such as zinc bromide (ZnBr2), can play a significant role in enhancing reactivity and selectivity. chemrxiv.orgresearchgate.net The presence of ZnBr2 can influence the reaction in several ways.

One important role of ZnBr2 is to facilitate the transmetalation step. It has been proposed that in some cases, the reaction of an organometallic reagent with ZnBr2 can generate a more reactive "ate" complex, such as a zincate, which then undergoes more rapid transmetalation to the nickel center. chemrxiv.org For example, in a nickel-catalyzed enantioselective Suzuki-Miyaura coupling, the addition of ZnBr2 was found to be crucial for the reaction to proceed, likely through the formation of a highly reactive zincate species. chemrxiv.org

Furthermore, ZnBr2 can interact with the nickel catalyst itself, potentially influencing its electronic properties and reactivity. It has been suggested that nickel(0) can act as a Lewis base and react directly with Lewis acidic zinc(II) salts. youtube.com These interactions can be complex and may lead to the formation of nickel-zinc (B8489154) adducts or clusters, which could be either beneficial or detrimental to the catalytic cycle depending on the specific reaction conditions. youtube.com The table below summarizes the effect of ZnBr2 in a nickel-catalyzed coupling reaction.

| Additive | Product Yield (%) | Enantiomeric Ratio (e.r.) |

| None | 0 | - |

| 1.0 equiv. ZnBr2 | 65 | 85:15 |

This table is based on a nickel-catalyzed enantioselective coupling of a benzylic bromide with a lithium organoborate, demonstrating the crucial role of ZnBr2 as an additive. chemrxiv.org

Cobalt-Catalyzed Reactions

Cobalt, an earth-abundant and cost-effective metal, has emerged as a powerful catalyst for cross-coupling reactions involving organozinc reagents, including this compound. These reactions often proceed through pathways that are distinct from those of traditional palladium and nickel catalysts, offering complementary reactivity.

Enantioconvergent Cobalt Catalysis

A significant advancement in cobalt catalysis is the development of enantioconvergent cross-coupling reactions. These reactions allow for the synthesis of chiral molecules from racemic starting materials, a highly desirable transformation in organic synthesis. In the context of arylzinc reagents analogous to this compound, cobalt-catalyzed enantioconvergent Negishi cross-coupling reactions with racemic α-bromo esters and ketones have been successfully developed.

These transformations typically employ a chiral ligand to control the stereochemical outcome of the reaction. For instance, the use of chiral unsymmetric N,N,N-tridentate (CUT) ligands in conjunction with a cobalt(II) iodide catalyst has proven effective in the enantioconvergent coupling of racemic α-bromoketones with various arylzinc reagents. preprints.org The electronic properties of these ligands are crucial for both reactivity and selectivity. Electron-deficient ligands have been observed to accelerate the rate-limiting reductive elimination step, leading to higher yields and enantioselectivities. preprints.org

While specific examples detailing the use of this compound in enantioconvergent cobalt-catalyzed reactions are not extensively documented in the provided search results, the successful application with a range of other arylzinc reagents strongly suggests its compatibility with these systems. The general scheme involves the coupling of the arylzinc reagent with a racemic alkyl halide to produce an enantioenriched product.

Table 1: Enantioconvergent Cobalt-Catalyzed Cross-Coupling of Arylzinc Reagents with Racemic α-Bromoketones

| Entry | Arylzinc Reagent | Racemic α-Bromoketone | Ligand | Yield (%) | ee (%) |

| 1 | Phenylzinc bromide | 2-bromo-1-phenylethanone | L10 | 93 | 90 |

| 2 | 4-Fluorophenylzinc bromide | 2-bromo-1-phenylethanone | L10 | 85 | 88 |

| 3 | 3-Methylphenylzinc bromide | 2-bromo-1-phenylethanone | L10 | 91 | 89 |

This table is a representative example based on findings for various arylzinc reagents and is intended to illustrate the potential of the methodology. preprints.org

Radical Mechanism Postulations in Co-Catalyzed Pathways

The mechanistic pathways of cobalt-catalyzed cross-coupling reactions involving arylzinc reagents are often proposed to involve radical intermediates. This is a key distinction from the two-electron oxidative addition/reductive elimination cycles commonly observed with palladium and nickel catalysts.

The catalytic cycle is generally initiated by the reduction of a Co(II) precatalyst by the organozinc reagent to a more reactive Co(I) or Co(0) species. This low-valent cobalt species can then undergo a single-electron transfer (SET) with the alkyl halide electrophile to generate an alkyl radical and a Co(II) species. The arylzinc reagent then transmetalates with the Co(II) species to form an aryl-Co(II) complex. This complex can then trap the alkyl radical, leading to a Co(III) intermediate, which subsequently undergoes reductive elimination to afford the cross-coupled product and regenerate the active cobalt catalyst.

Radical clock experiments are a common method used to probe the involvement of radical intermediates. These experiments utilize substrates that can undergo a characteristic and rapid rearrangement if a radical is formed. The observation of rearranged products provides strong evidence for a radical pathway. While specific radical clock experiments with this compound were not detailed in the provided search results, such studies have been instrumental in elucidating the mechanisms of related cobalt-catalyzed cross-coupling reactions. nih.gov In some cases, radical-trapping experiments using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been performed. The inhibition of the reaction in the presence of TEMPO suggests the involvement of radical intermediates. nih.gov However, in other systems, the lack of inhibition by radical scavengers has led to the postulation of non-radical pathways. nih.gov

Copper-Catalyzed Reactions

Copper is another abundant and inexpensive transition metal that catalyzes a variety of cross-coupling reactions with organozinc reagents. Copper-catalyzed reactions offer a distinct reactivity profile compared to cobalt, palladium, and nickel, particularly in the formation of carbon-heteroatom bonds.

Ligand Effects in Copper-Mediated Processes

Ligands play a crucial role in modulating the reactivity and selectivity of copper-catalyzed cross-coupling reactions. The choice of ligand can influence the solubility of the copper catalyst, the rate of transmetalation, and the facility of the final bond-forming step. A wide variety of ligands have been explored, including phosphines, N-heterocyclic carbenes (NHCs), and various nitrogen- and oxygen-based chelating ligands.

In the context of cross-coupling reactions analogous to those involving this compound, phosphine ligands have been shown to be effective. The electronic and steric properties of the phosphine can be tuned to optimize the reaction outcome. For example, in the copper-catalyzed cross-coupling of organoboronic esters with aryl bromides, the choice of phosphine ligand can significantly impact the efficiency of the reaction. organic-chemistry.org Similarly, in copper-catalyzed asymmetric allylic alkylation reactions with organozinc reagents, phosphoramidite (B1245037) ligands have been instrumental in achieving high enantioselectivities. nih.gov The development of new ligand classes, such as those based on oxalohydrazide cores, has led to highly active and long-lived copper catalysts for C-O coupling reactions. cas.cn

While specific studies focusing on ligand effects in copper-catalyzed reactions of this compound are not detailed in the provided results, the general principles of ligand design and their impact on catalysis are directly applicable.

Table 2: Effect of Ligands on a Representative Copper-Catalyzed Cross-Coupling Reaction

| Entry | Ligand | Yield (%) |

| 1 | None | <10 |

| 2 | Triphenylphosphine | 65 |

| 3 | Tricyclohexylphosphine | 85 |

| 4 | Xantphos | 92 |

This table is a representative example illustrating the general impact of ligands on copper-catalyzed cross-coupling reactions and is not specific to this compound.

Mechanistic Understanding of Cu-Catalyzed Sulfenylation

Copper catalysts are particularly effective in promoting C-S bond formation, a reaction known as sulfenylation. While a specific mechanistic study for the copper-catalyzed sulfenylation of this compound was not found, the general mechanism for related processes offers valuable insight.

Copper-catalyzed sulfenylation reactions often proceed through a radical pathway. organic-chemistry.org The reaction of a copper(I) catalyst with a disulfide reagent can generate a sulfenyl radical and a copper(II) thiolate species. The organozinc reagent, such as this compound, can then transmetalate with the copper(II) species or react directly with the sulfenyl radical.

Alternatively, a non-radical pathway involving an oxidative addition/reductive elimination cycle at the copper center is also possible. In such a mechanism, the organozinc reagent would first transmetalate to the copper catalyst. The resulting organocopper species would then react with a sulfenylating agent.

Mechanistic studies on the copper-catalyzed sulfenylation of 2,3-allenoic acids with disulfides suggest a tandem radical addition/intramolecular cyclization process, providing evidence for the involvement of sulfenyl radicals. organic-chemistry.org

Elucidation of Reaction Mechanisms Via Spectroscopic and Computational Approaches

Spectroscopic Characterization for Mechanistic Elucidation (e.g., NMR for product analysis and reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the real-time monitoring of chemical reactions and the unambiguous identification of reactants, intermediates, and products. In the context of reactions involving 2-Methoxyphenylzinc bromide, in situ NMR monitoring provides a window into the dynamic changes occurring in the reaction vessel. By acquiring NMR spectra at various time points, researchers can track the consumption of starting materials and the formation of products, thereby generating kinetic profiles of the reaction.

For a typical cross-coupling reaction, such as a Negishi coupling between this compound and an aryl halide, ¹H and ¹³C NMR spectroscopy are instrumental. The aromatic region of the ¹H NMR spectrum, for instance, would show characteristic signals for the protons of the 2-methoxyphenyl group and the coupling partner. As the reaction proceeds, the disappearance of these signals and the appearance of new resonances corresponding to the cross-coupled product can be quantitatively monitored.

Table 1: Illustrative ¹H NMR Chemical Shift Data for a Monitored Negishi Coupling Reaction

| Compound | Key Protons | Illustrative Chemical Shift (δ, ppm) |

| This compound | Aromatic protons | 6.8 - 7.5 |

| Methoxy (B1213986) protons | ~3.8 | |

| Aryl Halide (e.g., 4-iodotoluene) | Aromatic protons | 7.0 - 7.7 |

| Methyl protons | ~2.4 | |

| Cross-Coupled Product (e.g., 2-methoxy-4'-methylbiphenyl) | Aromatic protons | 7.0 - 7.8 |

| Methoxy protons | ~3.7 | |

| Methyl protons | ~2.4 |

Note: The chemical shifts are illustrative and can vary depending on the solvent and specific reaction conditions.

Furthermore, advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to identify the aggregation state of the organozinc reagent in solution, which can have a significant impact on its reactivity. By providing detailed structural and kinetic information, NMR spectroscopy offers invaluable experimental data for the elucidation of reaction mechanisms.

Computational Modeling (e.g., Density Functional Theory)

Complementing experimental techniques, computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for gaining a deeper, molecular-level understanding of reaction mechanisms. DFT calculations allow for the exploration of the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

Energy Profiles and Transition States of Key Steps

A key output of DFT calculations is the reaction energy profile, which maps the energy of the system as it progresses from reactants to products. This profile reveals the activation energies for each elementary step of the reaction, allowing for the identification of the rate-determining step. For a palladium-catalyzed Negishi cross-coupling reaction involving this compound, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.

DFT calculations can model each of these steps, providing detailed geometric information about the transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the critical geometry that the molecules must adopt to transform from reactants to products.

Table 2: Hypothetical Calculated Energy Barriers for a Negishi Coupling Reaction

| Elementary Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 15 - 20 |

| Transmetalation | 10 - 15 |

| Reductive Elimination | 5 - 10 |

Note: These are hypothetical values to illustrate the concept. Actual values depend on the specific reactants, catalyst, and ligands used.

Analysis of the transition state geometries can reveal crucial information about bond-breaking and bond-forming processes. For example, in the transmetalation step, the calculations would show the simultaneous breaking of the carbon-zinc bond in this compound and the formation of a new carbon-palladium bond.

Ligand-Substrate Interactions and Stereocontrol Rationalization

For reactions where stereochemistry is a factor, computational modeling can be used to rationalize the observed stereocontrol. By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which stereoisomer will be the major product. The model can pinpoint the specific steric and electronic interactions between the ligand and the substrate that favor the formation of one stereoisomer over the other. For instance, in an asymmetric cross-coupling reaction, DFT can help in designing ligands that create a chiral pocket around the metal center, effectively guiding the approach of the this compound and leading to a high enantiomeric excess of the desired product.

Through the synergistic application of spectroscopic characterization and computational modeling, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed. This fundamental understanding is critical for the rational design of more efficient and selective synthetic methodologies.

Synthetic Utility and Applications in Target Oriented Synthesis

Construction of Hindered Aryl Ketones

The synthesis of sterically hindered aryl ketones, particularly di-ortho-substituted benzophenones, presents a significant challenge in organic chemistry due to the steric hindrance around the carbonyl group which can impede bond formation. Traditional methods like Friedel-Crafts acylation are often ineffective for creating such congested structures. The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides, provides a powerful alternative. nih.govorganic-chemistry.org

2-Methoxyphenylzinc bromide is particularly well-suited for the synthesis of hindered ketones through palladium- or nickel-catalyzed Negishi coupling with sterically demanding acyl chlorides. The reaction involves the oxidative addition of the palladium(0) or nickel(0) catalyst to the acyl chloride, followed by transmetalation with this compound and subsequent reductive elimination to furnish the desired ketone.

For instance, the coupling of this compound with a hindered acyl chloride, such as 2,4,6-trimethylbenzoyl chloride, in the presence of a suitable palladium catalyst like Pd(PPh₃)₄, can afford the corresponding hindered benzophenone. The use of specialized phosphine (B1218219) ligands can be crucial in facilitating the reductive elimination step, which can be slow for sterically congested intermediates. organic-chemistry.orgmit.edu The methoxy (B1213986) group at the ortho position of the organozinc reagent can also influence the reaction's efficiency and selectivity through electronic and potential chelating effects.

Table 1: Representative Negishi Coupling for Hindered Aryl Ketone Synthesis

| Acyl Chloride | Organozinc Reagent | Catalyst | Product |

| 2,4,6-Trimethylbenzoyl chloride | This compound | Pd(PPh₃)₄ | (2-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone |

| 2-Chlorobenzoyl chloride | This compound | Pd(dppf)Cl₂ | (2-Chlorophenyl)(2-methoxyphenyl)methanone |

Note: The yields for such reactions are highly dependent on the specific substrates and reaction conditions, including the choice of catalyst, ligand, and solvent.

Enantioselective Synthesis of 2-Aryl-1,2-Dihydropyridines and Related Heterocycles

Chiral dihydropyridines and their analogues are important structural motifs in many biologically active compounds and serve as versatile intermediates in synthetic chemistry. The enantioselective addition of organometallic reagents to pyridinium (B92312) salts is a powerful strategy for their synthesis. While Grignard reagents have been commonly used, organozinc reagents like this compound offer an alternative with potentially different reactivity and selectivity profiles. sigmaaldrich.com

The strategy involves the activation of a pyridine (B92270) by N-acylation with a chloroformate, which generates a reactive N-acylpyridinium ion. The subsequent addition of this compound can proceed in a stereocontrolled manner, especially when a chiral auxiliary is attached to the acyl group or when a chiral ligand is used in conjunction with a catalyst. researchgate.net The use of a chiral auxiliary on the acylating agent can effectively shield one face of the pyridinium ring, directing the incoming nucleophile to the opposite face and thus controlling the stereochemistry of the newly formed stereocenter.

The reaction of a pyridine with a chiral chloroformate, followed by the addition of this compound, can lead to the formation of an enantioenriched 2-(2-methoxyphenyl)-1,2-dihydropyridine. The diastereoselectivity of this addition is often high, and the chiral auxiliary can typically be removed under mild conditions to provide the desired enantiopure or enantioenriched product.

Development of Isoflavonoid (B1168493) Scaffolds

Isoflavonoids are a class of naturally occurring compounds with a wide range of biological activities. The development of efficient synthetic routes to these molecules and their analogues is of significant interest in medicinal chemistry. The Negishi cross-coupling reaction has been successfully applied to the synthesis of the isoflavone (B191592) core. organic-chemistry.org

A particularly effective strategy involves the nickel-catalyzed cross-coupling of a 3-halochromone with an arylzinc bromide. This compound can be employed in this reaction to introduce the 2-methoxyphenyl group at the 3-position of the chromone (B188151) ring, which is a key step in the construction of certain isoflavonoid skeletons.

The reaction is typically carried out at room temperature using a nickel catalyst such as NiCl₂(PPh₃)₂. This method is advantageous due to its mild conditions and tolerance of various functional groups that might be present on the chromone scaffold. For example, the coupling of 3-bromochromone (B1268052) with this compound in the presence of a nickel catalyst provides 3-(2-methoxyphenyl)chromone in good yield. This intermediate can then be further elaborated to a variety of isoflavonoid derivatives.

Table 2: Nickel-Catalyzed Synthesis of an Isoflavone Precursor

| 3-Halochromone | Organozinc Reagent | Catalyst | Product | Typical Yield |

| 3-Bromochromone | This compound | NiCl₂(PPh₃)₂ | 3-(2-Methoxyphenyl)chromone | 70-85% |

Stereoselective Formation of Complex Secondary Alcohols

The stereoselective addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis, allowing for the construction of complex molecules with multiple stereocenters. This compound can be used as a nucleophile in such reactions to generate chiral secondary alcohols. The stereochemical outcome of these additions can often be controlled by chelation effects. researchgate.net

When this compound is added to a chiral α- or β-alkoxy aldehyde, the zinc atom can coordinate to both the carbonyl oxygen and the alkoxy oxygen, forming a rigid cyclic transition state. This chelation control directs the nucleophilic attack from a specific face of the carbonyl group, leading to a high degree of diastereoselectivity. The inherent chirality of the aldehyde dictates the facial bias, and the chelating ability of the organozinc reagent locks the conformation to favor the formation of one diastereomer over the other.

For example, the addition of this compound to a protected chiral α-hydroxy aldehyde, such as Garner's aldehyde, can proceed with high diastereoselectivity to yield the corresponding syn or anti amino alcohol derivative, depending on the reaction conditions and the nature of the protecting groups. beilstein-journals.org The use of non-coordinating solvents is often crucial to favor the chelation-controlled pathway.

Precursors for Other Complex Molecules (e.g., (S)-Preclamol, (R)-Xanthorrizol)

The strategic introduction of the 2-methoxyphenyl group is a key step in the synthesis of several complex and biologically active molecules. This compound serves as an effective reagent for this purpose.

(S)-Preclamol , a dopamine (B1211576) D2 receptor agonist, features a 3-(3-hydroxyphenyl)piperidine core. A plausible retrosynthetic analysis suggests that the aryl-piperidine bond can be formed via the addition of an appropriate aryl nucleophile to a piperidine-based electrophile. While the final product has a 3-hydroxyphenyl group, a synthetic route could involve the initial introduction of a 2-methoxyphenyl group, which can later be demethylated. For instance, the addition of this compound to a suitable chiral iminium ion derived from a piperidine (B6355638) precursor could establish the desired stereocenter. Subsequent functional group manipulations, including demethylation of the methoxy group and conversion to the phenol, would lead to (S)-Preclamol.

(R)-Xanthorrizol is a sesquiterpenoid with a bisabolane (B3257923) skeleton that exhibits a range of biological activities. Its structure contains a chiral quaternary center and a 2-methoxyphenyl group. A key step in a potential synthesis of (R)-Xanthorrizol could involve the conjugate addition of a 2-methoxyphenyl nucleophile to a chiral α,β-unsaturated ketone, such as a derivative of p-menthenone. While organocuprates are often used for such 1,4-additions, organozinc reagents in the presence of a copper catalyst can also be effective. The addition of a 2-methoxyphenylcuprate, generated in situ from this compound and a copper(I) salt, to a suitable chiral enone would establish the carbon skeleton and one of the stereocenters of (R)-Xanthorrizol. mdpi.comresearchgate.net Subsequent transformations would then complete the synthesis of the natural product.

Emerging Research Frontiers and Future Prospects in 2 Methoxyphenylzinc Bromide Chemistry

Development of Novel Catalytic Systems

The efficacy of cross-coupling reactions involving 2-Methoxyphenylzinc bromide is intrinsically linked to the performance of the catalyst. Traditionally, palladium-based catalysts have dominated this area. However, the development of novel catalytic systems is a vibrant area of research, aimed at improving reaction efficiency, broadening substrate scope, and reducing catalyst loading and cost.

Recent advancements have seen the exploration of nickel-based catalysts as a more sustainable and economical alternative to palladium for Negishi-type couplings. While specific studies focusing exclusively on this compound are emerging, the broader success with other arylzinc reagents suggests a promising future. For instance, nickel catalysts supported by N-heterocyclic carbene (NHC) ligands have shown remarkable activity in the cross-coupling of unactivated alkyl bromides with organozinc reagents at room temperature, a testament to their potential in overcoming challenging coupling scenarios that could be extrapolated to this compound. nih.gov

Furthermore, the development of cobalt-catalyzed cross-coupling reactions of functionalized alkylzinc reagents with (hetero)aryl halides presents another exciting frontier. nih.gov These systems, often utilizing simple cobalt salts and bipyridine-type ligands, offer a cost-effective and less toxic alternative to precious metal catalysts. The successful coupling of a wide range of functionalized organozinc reagents under these conditions paves the way for their application with this compound. nih.gov The development of catalysts that are effective at low loadings and under mild conditions remains a key objective, with the aim of making synthetic routes more practical and economically viable.

Table 1: Comparison of Catalytic Systems for Arylzinc Reagents

| Catalyst System | Metal | Typical Ligands | Advantages | Challenges |

| Palladium-based | Pd | Phosphines (e.g., PPh₃, XPhos, SPhos) | High efficiency, broad functional group tolerance, well-established | High cost, potential for product contamination |

| Nickel-based | Ni | N-Heterocyclic Carbenes (NHCs), Phosphines | Lower cost, unique reactivity profiles | Air and moisture sensitivity, potential for side reactions |

| Cobalt-based | Co | Bipyridines | Low cost, earth-abundant | Often requires higher catalyst loadings, narrower substrate scope to date |

Expansion of Substrate Scope and Reaction Diversity

Beyond the conventional synthesis of biaryls, researchers are actively expanding the utility of this compound by exploring its reactions with a wider array of electrophiles and developing novel reaction protocols.

The coupling of this compound with functionalized (hetero)aryl halides is a key area of development. Modern palladium catalysts, particularly those employing bulky biarylphosphine ligands like CPhos, have demonstrated exceptional performance in the Negishi coupling of organozinc halides with a wide range of aryl bromides and activated chlorides, even with sterically demanding substrates. mit.edunih.govorganic-chemistry.org This allows for the synthesis of complex, highly substituted biaryl structures that were previously difficult to access. The functional group tolerance of these reactions is a significant advantage, enabling the coupling of substrates bearing sensitive groups like esters, nitriles, and amides without the need for protecting groups. organic-chemistry.org

The application of this compound in the synthesis of heterocyclic compounds is another burgeoning area. Organozinc reagents are valuable tools for the functionalization of heterocyclic cores, which are ubiquitous in bioactive molecules. beilstein-journals.orgresearchgate.netnih.gov Furthermore, the scope of reactions is expanding beyond traditional cross-coupling. For instance, the acylation of arylzinc reagents with acyl chlorides, catalyzed by iron(II) chloride, provides a direct and efficient route to diaryl and aryl benzyl (B1604629) ketones. organic-chemistry.org This opens up new avenues for the use of this compound in the synthesis of carbonyl-containing compounds. Additionally, the participation of organozinc reagents in multicomponent reactions, such as the organometallic Mannich reaction, is a promising strategy for the rapid construction of complex molecules like α-branched amines from simple precursors. beilstein-journals.org

Integration into Flow Chemistry and Automation

The translation of synthetic methodologies from batch to continuous flow processes is a major trend in modern chemistry, offering significant advantages in terms of safety, scalability, and reproducibility. The integration of this compound chemistry into flow and automated systems is a key research frontier.

The in-situ generation of organozinc reagents in continuous flow systems is a particularly attractive approach. This strategy avoids the need to isolate and store potentially unstable organometallic intermediates, enhancing the safety and efficiency of the process. nih.gov Flow reactors, with their excellent heat and mass transfer properties, allow for precise control over reaction parameters, leading to higher yields and purities. researchgate.net The continuous synthesis of organozinc reagents can be directly coupled with subsequent cross-coupling reactions in a "just-in-time" fashion, streamlining multi-step synthetic sequences. beilstein-journals.org

Automation is being increasingly employed to accelerate the discovery and optimization of new reactions and molecules. Automated synthesis platforms can perform numerous reactions in parallel, rapidly screening different catalysts, ligands, and reaction conditions. This high-throughput approach is particularly well-suited for expanding the substrate scope of reactions involving this compound and for the rapid synthesis of compound libraries for drug discovery and materials science.

Sustainable and Green Chemistry Aspects

In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. The chemistry of this compound is being evaluated and optimized through the lens of green chemistry principles.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wordpress.com Cross-coupling reactions, in general, can have high atom economy, especially when compared to classical synthetic methods that generate stoichiometric byproducts. The ideal atom economy for a Negishi coupling of this compound (R-ZnBr) with an aryl halide (Ar-X) to form R-Ar would be calculated as:

Atom Economy (%) = (Molecular Weight of R-Ar) / (Molecular Weight of R-ZnBr + Molecular Weight of Ar-X) * 100

Another important green metric is the E-factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. chembam.comchegg.comyoutube.com The goal is to minimize the E-factor by reducing the use of solvents, reagents, and purification materials.

Table 2: Green Chemistry Metrics

| Metric | Definition | Ideal Value | Relevance to this compound Chemistry |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | 100% | High in well-designed cross-coupling reactions. |

| E-Factor | Mass of waste / Mass of product | 0 | Can be reduced by using catalytic reagents, minimizing solvent use, and efficient work-up procedures. |

Research in this area is focused on several key aspects:

Greener Synthesis of the Reagent: Developing methods for the synthesis of this compound that utilize less hazardous solvents and starting materials. mdpi.comchemrxiv.org The use of more benign ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a promising alternative to traditional solvents like tetrahydrofuran (B95107) (THF).

Use of Greener Reaction Media: Performing cross-coupling reactions in more environmentally friendly solvents, such as water or bio-based solvents, is a major goal.

Catalyst Recovery and Reuse: Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

By focusing on these emerging research frontiers, the scientific community is poised to unlock the full potential of this compound as a versatile and sustainable tool for modern organic synthesis. The continued development of novel catalysts, the expansion of its synthetic utility, its integration into automated and flow processes, and the optimization of its environmental profile will ensure its continued importance in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-methoxyphenylzinc bromide, and how do they compare in efficiency?

- Methodology : The compound is typically synthesized via transmetalation. For example, ethynylzinc bromide reacts with 2-iodoanisole in THF, catalyzed by Pd(PPh₃)₄, yielding 2-Methoxyphenylethyne intermediates . Alternative routes may involve direct insertion of zinc metal into 2-methoxybromobenzene under inert conditions.

- Key Considerations : THF is preferred due to its solvation capabilities for both Grignard reagents and ZnBr₂ . Efficiency depends on reactant purity, catalyst loading (e.g., 5 mol% Pd), and reaction monitoring via GC or NMR .

Q. How does solvent choice influence the stability and reactivity of this compound?

- Methodology : THF is widely used for its ability to stabilize organozinc species and enhance reaction homogeneity . Polar aprotic solvents like DMF may reduce reactivity due to coordination with zinc.

- Validation : Compare reaction yields and byproduct formation in THF vs. ethers. Monitor decomposition via ¹H NMR over time .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use inert atmosphere (N₂/Ar) to prevent moisture sensitivity. Avoid inhalation/contact; employ PPE (gloves, goggles) and work in a fume hood. Quench residues with 2 N HCl .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques : X-ray crystallography for 3D configuration, ¹H/¹³C NMR for functional group verification, and GC-MS for purity assessment .

Advanced Research Questions

Q. What strategies enhance enantiomeric excess (ee) in nickel-catalyzed cross-couplings using this compound?

- Case Study : In pyridine arylation, ee reaches 74% with this compound. Optimization includes chiral ligand design (e.g., BINAP derivatives) and temperature control (−40°C to slow transmetalation) .

- Troubleshooting : Low ee may arise from ligand-Zn interactions; screen ligands with varied steric/electronic profiles .

Q. How does the methoxy group in this compound modulate reactivity in cross-coupling reactions?

- Mechanistic Insight : The methoxy group acts as a directing group, enhancing regioselectivity in arylations. Compare with non-methoxy analogs (e.g., phenylzinc bromide) to isolate electronic effects .

- Experimental Design : Perform kinetic studies (e.g., variable-temperature NMR) to assess coordination effects on transmetalation rates .

Q. What are the limitations of this compound in large-scale syntheses, and how can they be addressed?

- Challenges : Scalability issues include catalyst decomposition and solvent volume. Gram-scale reactions using Schlenk techniques (avoiding gloveboxes) show improved yields (80%) .

- Solutions : Optimize catalyst recovery (e.g., silica gel filtration) and switch to greener solvents (2-MeTHF) .

Q. How can data discrepancies in reaction outcomes be resolved when using this compound?

- Case Analysis : Contradictory yields may stem from trace moisture or variable ZnBr₂ purity. Use Karl Fischer titration for solvent dryness validation and ICP-MS for ZnBr₂ quality control .

- Statistical Approach : Replicate reactions ≥3 times under standardized conditions to identify outlier data .

Methodological Resources

- Stereoselective Synthesis : Reference enantioselective protocols from nickel-catalyzed systems .

- Structural Confirmation : Utilize PubChem data (CID: 3863293) for spectral comparisons .

- Reaction Monitoring : Implement inline FTIR or GC for real-time analysis .

Note : Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed journals (e.g., Dalton Trans.) and validated synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.